molecular formula C9H13NO2 B12520666 (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid CAS No. 786577-75-1

(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid

Cat. No.: B12520666
CAS No.: 786577-75-1
M. Wt: 167.20 g/mol
InChI Key: BBBNTRDOFVZKBT-KAVNDROISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its significant biological activities. The unique bicyclic structure of this compound makes it an interesting subject for research in various fields, including drug discovery and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. The use of ion-exchange resins and other advanced techniques ensures the efficient and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid functional group. These features contribute to its unique reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

786577-75-1

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(1R)-8-methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid

InChI

InChI=1S/C9H13NO2/c1-10-6-2-4-7(9(11)12)8(10)5-3-6/h2,4,6-8H,3,5H2,1H3,(H,11,12)/t6?,7?,8-/m1/s1

InChI Key

BBBNTRDOFVZKBT-KAVNDROISA-N

Isomeric SMILES

CN1[C@@H]2CCC1C=CC2C(=O)O

Canonical SMILES

CN1C2CCC1C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.